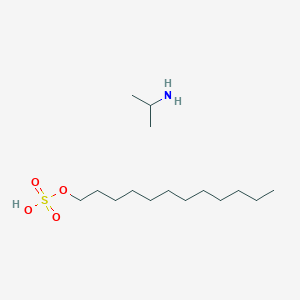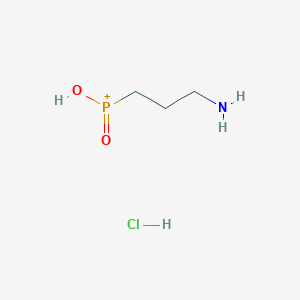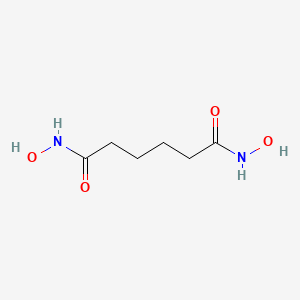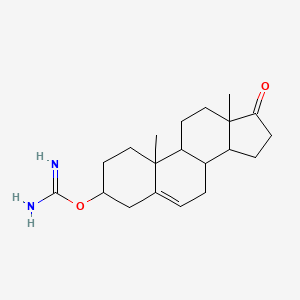
17-Oxoandrost-5-en-3-yl carbamimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-Oxoandrost-5-en-3-yl carbamimidate is a chemical compound with the molecular formula C20H30N2O2 It is a derivative of androstane, a steroid framework, and features a carbamimidate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-Oxoandrost-5-en-3-yl carbamimidate typically involves the reaction of 17-oxoandrost-5-en-3-yl with carbamimidate reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
17-Oxoandrost-5-en-3-yl carbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The carbamimidate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various derivatives with different functional groups.
科学研究应用
17-Oxoandrost-5-en-3-yl carbamimidate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of hormonal disorders or as a component in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, leveraging its unique chemical properties.
作用机制
The mechanism of action of 17-Oxoandrost-5-en-3-yl carbamimidate involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, influencing gene expression and cellular functions. It may also interact with enzymes involved in steroid metabolism, modulating their activity and affecting the levels of other steroid hormones in the body.
相似化合物的比较
Similar Compounds
- 17-Oxoandrost-5-en-3-yl acetate
- 17-Oxoandrost-5-en-3-yl bromoacetate
- 17-Oxoandrost-5-en-3-yl chloroacetate
- 17-Oxoandrost-5-en-3-yl iodoacetate
Uniqueness
17-Oxoandrost-5-en-3-yl carbamimidate is unique due to its carbamimidate functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where other derivatives may not be suitable.
属性
CAS 编号 |
975-03-1 |
|---|---|
分子式 |
C20H30N2O2 |
分子量 |
330.5 g/mol |
IUPAC 名称 |
(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidate |
InChI |
InChI=1S/C20H30N2O2/c1-19-9-7-13(24-18(21)22)11-12(19)3-4-14-15-5-6-17(23)20(15,2)10-8-16(14)19/h3,13-16H,4-11H2,1-2H3,(H3,21,22) |
InChI 键 |
KJXWDKQUHBCNFF-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



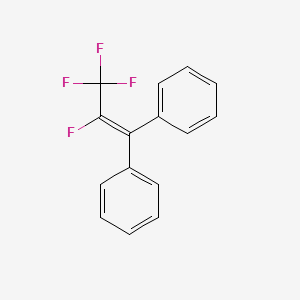
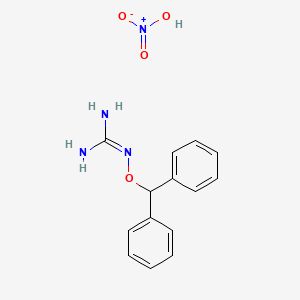
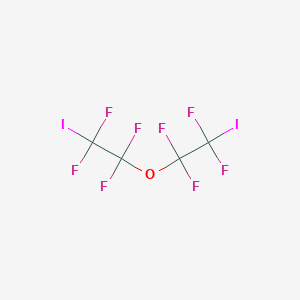
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)
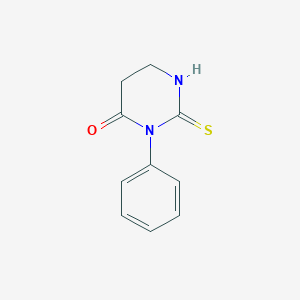
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
![[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)

